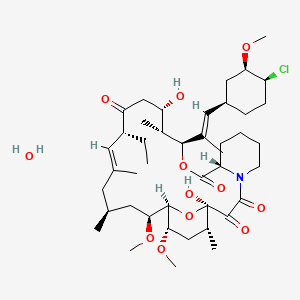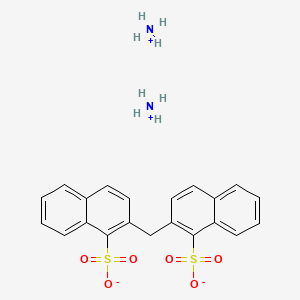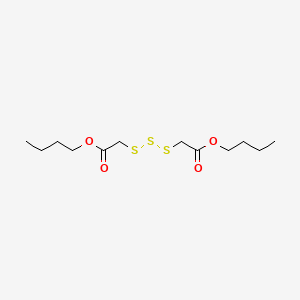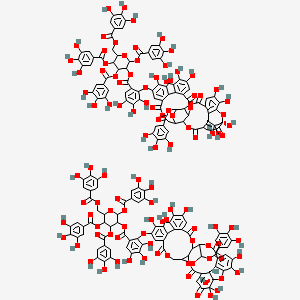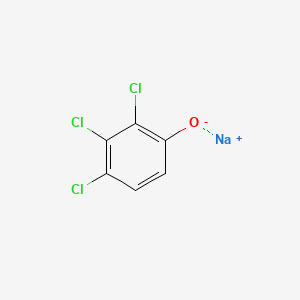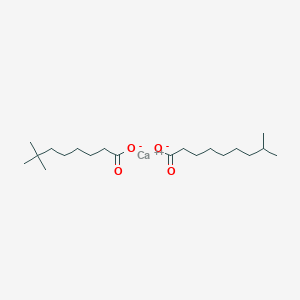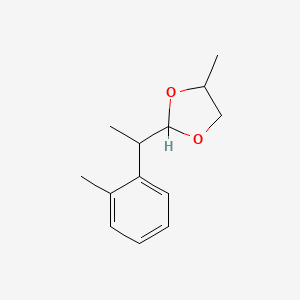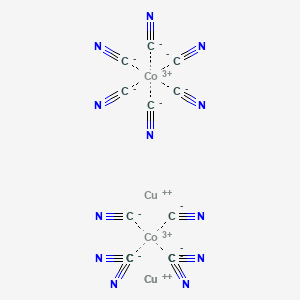
Tricopper bis(hexa(cyano-C)cobaltate(3-))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricopper bis[hexa(cyano-C)cobaltate(3-)] is a coordination compound with the molecular formula C₆CoN₆3/2Cu It is known for its unique structure, which involves copper and cobalt ions coordinated with cyanide ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricopper bis[hexa(cyano-C)cobaltate(3-)] typically involves the reaction of copper salts with cobalt cyanide complexes. One common method is to dissolve copper(II) sulfate and potassium hexacyanocobaltate(III) in water, followed by mixing the solutions under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and washing with water to remove impurities.
Industrial Production Methods: While specific industrial production methods for tricopper bis[hexa(cyano-C)cobaltate(3-)] are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, concentration, and mixing rates, to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Tricopper bis[hexa(cyano-C)cobaltate(3-)] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Cyanide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like ammonia or phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) species.
Scientific Research Applications
Tricopper bis[hexa(cyano-C)cobaltate(3-)] has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound’s coordination properties make it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of tricopper bis[hexa(cyano-C)cobaltate(3-)] involves its ability to coordinate with other molecules and ions. This coordination can alter the electronic properties of the compound, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electron transfer in catalytic processes.
Comparison with Similar Compounds
Hexacyanocobaltate(III): A related compound with similar coordination properties but without the copper component.
Copper(II) cyanide: Another cyanide complex of copper, but with different structural and electronic properties.
Uniqueness: Tricopper bis[hexa(cyano-C)cobaltate(3-)] is unique due to its combination of copper and cobalt ions, which provides distinct electronic and catalytic properties. This makes it particularly useful in applications requiring specific coordination environments and reactivity.
Properties
CAS No. |
14518-26-4 |
|---|---|
Molecular Formula |
C12Co2Cu3N12 |
Molecular Weight |
620.71 g/mol |
IUPAC Name |
tricopper;cobalt(3+);dodecacyanide |
InChI |
InChI=1S/12CN.2Co.3Cu/c12*1-2;;;;;/q12*-1;2*+3;3*+2 |
InChI Key |
LOLQUVJNWUXJEY-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+3].[Co+3].[Cu+2].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)

